molecular formula C15H15NO2 B11725411 2-Amino-2,3-diphenylpropanoic acid CAS No. 6278-95-1

2-Amino-2,3-diphenylpropanoic acid

Cat. No.: B11725411
CAS No.: 6278-95-1
M. Wt: 241.28 g/mol
InChI Key: YMCRTUKBQGPJNL-UHFFFAOYSA-N
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Description

2-Amino-2,3-diphenylpropanoic acid is a non-proteinogenic amino acid with the molecular formula C15H15NO2. It is structurally similar to phenylalanine but contains an additional phenyl group, making it a diphenyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2,3-diphenylpropanoic acid can be synthesized through several methods. One common approach involves the chiral synthesis of D- and L-3,3-diphenylalanine from 3,3-diphenylpropionic acid. The reaction typically involves the use of chiral catalysts and specific reaction conditions to achieve high enantiomeric excess .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2,3-diphenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2,3-diphenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Amino-2,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage. Its effects are mediated through various biochemical pathways, including those involved in protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its additional phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2,3-diphenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCRTUKBQGPJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328525
Record name 2-amino-2,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-95-1
Record name NSC34507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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